molecular formula C4ClF9O2S B1581034 Nonafluoro-1-butanesulfonyl chloride CAS No. 2991-84-6

Nonafluoro-1-butanesulfonyl chloride

Cat. No.: B1581034
CAS No.: 2991-84-6
M. Wt: 318.55 g/mol
InChI Key: IRFCLLARAUQTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl chloride. This nomenclature explicitly indicates the positioning of nine fluorine atoms across the four-carbon chain, with the sulfonyl chloride functional group attached to the terminal carbon. The Chemical Abstracts Service has assigned this compound the registry number 2991-84-6, which serves as the definitive identifier across chemical databases and regulatory frameworks.

The compound exhibits extensive synonymy within chemical literature, reflecting various naming conventions and historical terminology. Alternative designations include perfluoro-1-butanesulfonyl chloride, nonafluorobutanesulfonyl chloride, and perfluorobutanesulfonyl chloride. The European Community has assigned the number 626-978-4 for regulatory identification purposes. Additional database identifiers include the PubChem Compound Identifier 324955 and the ChemSpider Identification number 287743.

Identification Parameter Value Source
Chemical Abstracts Service Number 2991-84-6
PubChem Compound Identifier 324955
ChemSpider Identification 287743
European Community Number 626-978-4
MDL Number MFCD03412262

Molecular Formula and Structural Configuration

The molecular formula of this compound is established as C4ClF9O2S, representing a molecular composition of four carbon atoms, one chlorine atom, nine fluorine atoms, two oxygen atoms, and one sulfur atom. The calculated molecular weight ranges from 318.534 to 318.55 atomic mass units, with the monoisotopic mass determined as 317.916382 atomic mass units.

The structural configuration features a linear four-carbon chain completely substituted with fluorine atoms, except for the terminal carbon which bears the sulfonyl chloride functional group. The sulfonyl chloride moiety exhibits characteristic tetrahedral geometry around the sulfur center, consistent with sulfonyl halide structures described in chemical literature. The sulfur atom maintains double bonds with two oxygen atoms while forming single bonds with the perfluoroalkyl chain and the chlorine atom.

Spectroscopic characterization through nuclear magnetic resonance reveals distinct fluorine environments throughout the molecular structure. The trifluoromethyl group at the terminal position exhibits characteristic chemical shift patterns, while the internal difluoromethylene groups demonstrate systematic downfield shifts reflecting the electron-withdrawing effects of adjacent fluorine substitution. The sulfonyl chloride carbon displays significant deshielding due to the electron-withdrawing nature of both the sulfonyl group and extensive fluorine substitution.

Molecular Parameter Value Method
Molecular Formula C4ClF9O2S
Molecular Weight 318.54-318.55 amu
Monoisotopic Mass 317.916382 amu
Exact Mass 317.91600 amu
Boiling Point 109.6°C at 760 mmHg
Density 1.807 g/cm³

The structural simplified molecular-input line-entry system representation is documented as FC(F)(F)C(F)(F)C(F)(F)C(F)(F)S(Cl)(=O)=O, providing a standardized linear notation for computational applications. The International Chemical Identifier key IRFCLLARAUQTNK-UHFFFAOYSA-N serves as a unique molecular structure identifier facilitating database searches and structural comparisons.

Isomeric Forms and Stereochemical Considerations

The molecular structure of this compound presents limited opportunities for constitutional isomerism due to the linear arrangement of the perfluoroalkyl chain and the terminal positioning of the sulfonyl chloride functional group. The complete fluorination of the alkyl backbone eliminates potential regioisomers that might arise from alternative fluorine substitution patterns. The sulfonyl chloride group must occupy the terminal position to maintain chemical stability and synthetic accessibility.

Conformational analysis reveals that the perfluoroalkyl chain adopts predominantly extended conformations due to steric repulsion between fluorine atoms and the inherent rigidity imposed by carbon-fluorine bond characteristics. The gauche interactions between adjacent difluoromethylene groups are energetically unfavorable, leading to preference for anti-periplanar arrangements throughout the carbon chain. This conformational preference contributes to the linear molecular geometry observed in both solution and solid-state phases.

Stereochemical considerations focus primarily on the tetrahedral geometry around the sulfur center in the sulfonyl chloride moiety. While the sulfur atom is not a stereogenic center due to the presence of two equivalent oxygen atoms, the overall molecular symmetry is broken by the chlorine substitution. The molecule lacks any plane of symmetry or inversion center, resulting in an inherently chiral molecular framework, though practical stereochemical consequences are minimal due to the rapid exchange processes typical of sulfonyl chlorides.

Rotational barriers around the carbon-sulfur bond connecting the perfluoroalkyl chain to the sulfonyl chloride group are relatively low, allowing free rotation at ambient temperatures. This rotational freedom contributes to the conformational flexibility observed in solution-phase studies. The electron-withdrawing effects of the perfluoroalkyl substituent significantly influence the electronic properties of the sulfonyl chloride group, enhancing its electrophilic reactivity compared to conventional alkylsulfonyl chlorides.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315129
Record name Perfluoro-1-butanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2991-84-6
Record name 2991-84-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluoro-1-butanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation via Chlorination of Nonafluorobutanesulfonyl Fluoride

The most common and industrially relevant preparation method for nonafluoro-1-butanesulfonyl chloride involves the chlorination of nonafluorobutanesulfonyl fluoride. This is achieved by reacting the corresponding sulfonyl fluoride with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Reaction:

    $$
    \text{Nonafluorobutanesulfonyl fluoride} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Byproducts}
    $$

  • Conditions: Typically carried out under anhydrous conditions to avoid hydrolysis, at controlled temperatures to optimize yield and purity.

  • Yield and Purity: Yields are generally high, with the product being purified by distillation or recrystallization to remove residual reagents and side products.

This method leverages the high reactivity of sulfonyl fluorides towards chlorinating agents, enabling efficient substitution of the sulfonyl fluoride group with a sulfonyl chloride group.

Fluorination of Butylsulfonyl Chloride Followed by Chlorination

An alternative industrial approach begins with butylsulfonyl chloride as the raw material, which undergoes fluorination to replace hydrogen atoms with fluorine, producing nonafluorobutanesulfonyl fluoride. This intermediate is then converted to this compound via chlorination.

  • Step 1: Fluorine replacement reaction on butylsulfonyl chloride using potassium fluoride and tetrabutylammonium bromide in acetonitrile solvent at elevated temperature (~68°C) for about 2 hours.

  • Step 2: Isolation of nonafluorobutanesulfonyl fluoride by filtration and distillation.

  • Step 3: Chlorination of the sulfonyl fluoride with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.

  • Industrial Scale Example:

Step Reagents & Conditions Temperature (°C) Duration Yield (%) Notes
1 Butylsulfonyl chloride, KF, tetrabutylammonium bromide, acetonitrile 68 2 h - Fluorine substitution reaction
2 Filtration, distillation Room temp - - Isolation of sulfonyl fluoride
3 Sulfonyl fluoride + thionyl chloride or PCl5 Controlled - High Conversion to sulfonyl chloride
  • Yield: The fluorination step yields ~95% nonafluorobutanesulfonyl fluoride with 99% purity before chlorination.

Electrochemical Fluorination Route (Indirect)

While electrochemical fluorination (ECF) is mainly employed to prepare nonafluorobutanesulfonyl fluoride from sulfolane, this intermediate can then be converted to this compound by chlorination. The ECF process involves direct fluorination of sulfolane in an electrolytic cell under controlled voltage and temperature.

  • Key Points:
    • ECF produces nonafluorobutanesulfonyl fluoride contaminated with perfluorosulfolane.
    • Purification involves aqueous treatment with phosphate buffers and distillation.
    • Subsequent chlorination converts purified sulfonyl fluoride to sulfonyl chloride.

Reaction Conditions and Optimization

The chlorination of nonafluorobutanesulfonyl fluoride requires stringent control of moisture and temperature due to the high reactivity and moisture sensitivity of the reagents and products.

Parameter Typical Range/Conditions Effect on Reaction
Temperature 0 to 80 °C (often 25-50 °C) Higher temps increase rate but risk side reactions
Solvent Anhydrous solvents (e.g., chlorinated solvents, dry solvents) Prevents hydrolysis of sulfonyl chloride
Chlorinating Agent Thionyl chloride or phosphorus pentachloride Efficient chlorination
Atmosphere Inert (nitrogen or argon) Avoids moisture and oxidation
Reaction Time 1-4 hours Optimized for complete conversion

Purification Techniques

After synthesis, this compound is purified typically by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Chlorination of sulfonyl fluoride Nonafluorobutanesulfonyl fluoride Thionyl chloride / PCl5 Anhydrous, 0-80 °C High (not quantified) Most direct and common method
Fluorination of butylsulfonyl chloride + chlorination Butylsulfonyl chloride KF, tetrabutylammonium bromide, acetonitrile + SOCl2 68 °C for fluorination; chlorination under controlled temp ~95% for fluorination step Industrial scale, multi-step process
Electrochemical fluorination + chlorination Sulfolane (for sulfonyl fluoride) Electrochemical cell, SOCl2 Electrolysis at controlled voltage and temp High (via intermediate) Indirect, requires purification of intermediate

Research Findings and Industrial Relevance

  • The chlorination of nonafluorobutanesulfonyl fluoride is the preferred route due to its straightforwardness and high efficiency.
  • Industrial synthesis often couples fluorination of butylsulfonyl chloride with subsequent chlorination to optimize cost and scalability.
  • Electrochemical fluorination provides a route to the sulfonyl fluoride intermediate but requires extensive purification.
  • The product’s high reactivity and moisture sensitivity necessitate rigorous control during synthesis and handling.
  • Purified this compound is a crucial intermediate for synthesizing sulfonyl fluorides, nonaflates, and other fluorinated reagents used in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis

NFBS serves as a powerful reagent for fluoro-tagging in organic synthesis. It is commonly used to introduce fluorinated groups into organic molecules, which can significantly alter their physical and chemical properties. This property is particularly useful in:

  • Pharmaceutical Chemistry: NFBS is employed in the synthesis of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
  • Material Science: It is utilized in creating fluorinated polymers and surfactants that possess enhanced chemical resistance and thermal stability .

Biochemical Applications

In biochemical research, NFBS is used for:

  • Labeling Biomolecules: The introduction of fluorinated tags allows for better tracking and imaging of biomolecules in biological systems. This application is vital for studying protein interactions and cellular processes.
  • Drug Development: NFBS aids in the development of drugs with specific targeting mechanisms by modifying drug candidates to enhance their interaction with biological targets .

Environmental Studies

Due to its unique properties, NFBS has been studied for its environmental impact:

  • Toxicology Studies: Research has been conducted on the toxicity and environmental persistence of compounds derived from NFBS, contributing to understanding the ecological risks associated with fluorinated substances .

Case Study 1: Synthesis of Fluorinated Antiviral Agents

A study demonstrated the use of NFBS in synthesizing novel antiviral agents that exhibited enhanced activity against viral infections. The incorporation of fluorine atoms improved the agents' binding affinity to viral proteins, leading to increased efficacy in vitro .

Case Study 2: Environmental Impact Assessment

Research evaluated the degradation pathways of NFBS and its derivatives in aquatic environments. The findings indicated that while NFBS is resistant to hydrolysis, its breakdown products were less persistent, suggesting a potential pathway for environmental remediation strategies .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares Nonafluoro-1-butanesulfonyl chloride with similar perfluorinated sulfonic acid derivatives and sulfonyl halides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Reactivity Applications
This compound 2991-84-6 C₄ClF₉O₂S 318.55 High (due to -SO₂Cl group) Organic synthesis, fluoro-tagging nucleophiles
Potassium nonafluoro-1-butanesulfonate 29420-49-3 C₄F₉KO₃S 338.21 Low (ionic salt) Electrolyte additive, surfactant precursor
Perfluorobutanesulfonic acid 375-73-5 C₄HF₉O₃S 300.10 Moderate (strong acid) Catalyst in polymerization, corrosion inhibitor
Nonafluoro-1-butanesulfonyl fluoride 375-72-4 C₄F₁₀O₂S 302.09 Moderate (less reactive than chloride) Fluorinating agent, protective group in organic chemistry
Benzenesulfonyl chloride 98-09-9 C₆H₅ClO₂S 176.62 High (aromatic -SO₂Cl) Sulfonylation of aromatic amines, pharmaceuticals

Key Differences and Research Findings

Reactivity :
  • This compound exhibits higher electrophilicity compared to its fluoride analog due to the superior leaving group ability of chloride (-Cl) versus fluoride (-F) .
  • Perfluorobutanesulfonic acid lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitutions but highly acidic (pKa ≈ -12), suitable for catalytic roles .
Thermal Stability :
  • Fluorinated sulfonates (e.g., potassium nonafluoro-1-butanesulfonate) demonstrate greater thermal and chemical stability compared to sulfonyl chlorides, making them suitable for high-temperature applications like battery electrolytes .
Toxicity and Handling :
  • Sulfonyl chlorides (e.g., this compound, Benzenesulfonyl chloride) are corrosive and require stringent safety protocols. In contrast, sulfonic acids and salts pose lower immediate hazards .
Industrial Use :
  • This compound is favored in fine chemical synthesis, while perfluorobutanesulfonic acid is utilized in industrial-scale processes like coatings and surfactants due to its stability .

Biological Activity

Nonafluoro-1-butanesulfonyl chloride (NFBS) is a fluorinated organic compound with the molecular formula C₄ClF₉O₂S. It is characterized by a sulfonyl chloride functional group, which contributes to its reactivity in organic synthesis and potential biological applications. This article explores the biological activity of NFBS, focusing on its reactivity, safety profile, and implications for synthetic chemistry and biochemical applications.

NFBS is notable for its high fluorine content, which imparts unique properties such as increased lipophilicity and thermal stability. The molecular weight of NFBS is 318.55 g/mol, and it is classified as a highly reactive reagent due to its sulfonyl chloride group. The compound is corrosive and can cause severe burns upon contact with skin or eyes, as well as respiratory irritation when inhaled.

PropertyValue
Molecular FormulaC₄ClF₉O₂S
Molecular Weight318.55 g/mol
DensityNot specified
Boiling PointNot specified
Flash PointNot applicable
Hazard ClassificationGHS05 (Corrosive)

Biological Activity

The biological activity of NFBS primarily stems from its function as a reactive electrophile in various chemical reactions. It has been utilized in fluoro-tagging applications, where it interacts with nucleophiles to form stable products. The presence of fluorine significantly alters the reactivity profile compared to non-fluorinated analogs, enhancing selectivity in synthetic pathways.

Case Study: Reactivity with Nucleophiles

Research has indicated that NFBS exhibits unique reactivity patterns when interacting with various nucleophiles. For instance, studies have shown that NFBS reacts selectively with amino acids and peptides, facilitating the synthesis of fluorinated derivatives that can be used in drug development and biochemical assays.

Table 2: Toxicological Data Overview

EndpointObservations
Skin IrritationSevere burns upon contact
Eye IrritationCan cause serious eye damage
Inhalation EffectsRespiratory tract irritation
Animal StudiesHepatotoxicity observed in high doses

Applications in Synthetic Chemistry

NFBS serves as a valuable reagent in synthetic chemistry due to its ability to introduce fluorine into organic molecules. This property is particularly useful in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The compound's ability to facilitate C-S bond formation has been explored in various cross-coupling reactions, showcasing its versatility in organic synthesis .

Q & A

Q. What are the key physicochemical properties of Nonafluoro-1-butanesulfonyl chloride (NFBC) relevant to laboratory handling?

NFBC (CAS 2991-84-6) is a fluorinated sulfonyl chloride with the molecular formula C₄ClF₉O₂S and a molecular weight of 318.55 g/mol . Key properties include:

  • Density : ~1.807 g/cm³
  • Boiling Point : 100.5–103.5°C
  • Reactivity : Highly sensitive to moisture, corrosive, and reacts vigorously with nucleophiles (e.g., amines, alcohols) .
  • Safety : Classified as corrosive and irritant; requires handling in a fume hood with PPE (nitrile gloves, safety goggles, and acid-resistant lab coats) .

Q. What are the standard synthetic protocols for NFBC in organic transformations?

NFBC is primarily used as a sulfonylation or alkylation agent . A typical protocol involves:

  • Step 1 : Reacting NFBC with nucleophiles (e.g., amines or alcohols) under anhydrous conditions (e.g., in dichloromethane or THF).
  • Step 2 : Maintaining temperatures between 0–25°C to control exothermic reactions.
  • Step 3 : Quenching excess reagent with ice-cold water or aqueous bicarbonate .
  • Example : Synthesis of perfluorobutanesulfonamides by reacting NFBC with primary amines in the presence of a base like triethylamine .

Q. How should NFBC be stored to ensure stability?

  • Store under argon or nitrogen atmosphere at 2–8°C in amber glass bottles to prevent hydrolysis and photodegradation.
  • Avoid contact with moisture; use desiccants in storage containers .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing NFBC and its derivatives?

  • HPLC-MS/MS : Effective for quantifying NFBC and its degradation products (e.g., nonafluoro-1-butanesulfonic acid) in reaction mixtures. Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid .
  • NMR Spectroscopy : ¹⁹F NMR is critical for tracking fluorinated intermediates (δ -70 to -85 ppm for CF₃ groups) .
  • X-ray Crystallography : Resolves structural ambiguities in sulfonylated products, particularly stereochemistry .

Q. How do reaction conditions influence the selectivity of NFBC in sulfonylation reactions?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions (e.g., hydrolysis). Non-polar solvents (e.g., toluene) improve selectivity for bulky substrates .
  • Temperature : Lower temperatures (0–5°C) favor mono-sulfonylation, while higher temperatures (25–40°C) drive di-sulfonylation in polyfunctional substrates .
  • Catalysis : Lewis acids like ZnCl₂ accelerate reactions with electron-deficient aromatic amines .

Q. What are the environmental and toxicological implications of NFBC degradation products?

NFBC hydrolyzes to nonafluoro-1-butanesulfonic acid (PFBSA) , a persistent environmental pollutant. Key concerns include:

  • Bioaccumulation : PFBSA has a half-life >5 years in aquatic systems due to strong C-F bonds .
  • Toxicity : Linked to hepatotoxicity in rodent models at concentrations >100 ppm .
  • Mitigation : Advanced oxidation processes (e.g., UV/H₂O₂) degrade PFBSA into shorter-chain fluorinated acids .

Q. How can contradictions in reported reactivity data for NFBC be resolved?

Discrepancies in literature (e.g., variable yields in sulfonylation) often stem from:

  • Purity : Commercial NFBC may contain impurities (e.g., sulfonic acids); redistillation or recrystallization is recommended .
  • Moisture Content : Trace water accelerates hydrolysis, reducing effective reagent concentration. Use Karl Fischer titration to verify anhydrous conditions .

Methodological Recommendations

Q. Table 1: Optimization Parameters for NFBC Reactions

ParameterOptimal RangeImpact on Reaction
Temperature0–25°CControls exothermicity and selectivity
SolventDCM, THF, TolueneBalances reactivity and stability
Substrate Ratio1:1.1 (NFBC:Substrate)Minimizes side products
Reaction Time2–6 hoursEnsures completion without degradation

Q. Table 2: Analytical Methods for NFBC Derivatives

TechniqueApplicationDetection Limit
HPLC-MS/MSQuantification of PFBSA0.1 ppb
¹⁹F NMRStructural elucidation1–5 mol%
FT-IRFunctional group analysis1–2 µg sample

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nonafluoro-1-butanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Nonafluoro-1-butanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.